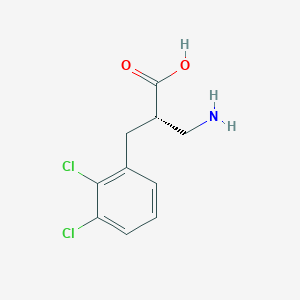
(S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a dichlorobenzyl group attached to the alpha carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,3-dichlorobenzyl chloride.
Nucleophilic Substitution: The 2,3-dichlorobenzyl chloride undergoes nucleophilic substitution with a suitable amino acid derivative, such as (S)-alanine, in the presence of a base like sodium hydroxide.
Protection and Deprotection: Protecting groups may be used to protect the amino group during the reaction, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to achieve high purity and yield.
化学反应分析
Types of Reactions
(S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
(S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes.
相似化合物的比较
Similar Compounds
- 2,3-Dichlorobenzyl alcohol
- 2,4-Dichlorobenzyl alcohol
- 3,4-Dichlorobenzyl bromide
Uniqueness
(S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid is unique due to its chiral nature and the presence of both an amino group and a dichlorobenzyl group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other dichlorobenzyl derivatives.
属性
分子式 |
C10H11Cl2NO2 |
|---|---|
分子量 |
248.10 g/mol |
IUPAC 名称 |
(2S)-2-(aminomethyl)-3-(2,3-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15/h1-3,7H,4-5,13H2,(H,14,15)/t7-/m0/s1 |
InChI 键 |
WLZXJUBEMMWVOI-ZETCQYMHSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C[C@@H](CN)C(=O)O |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(CN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B13993708.png)

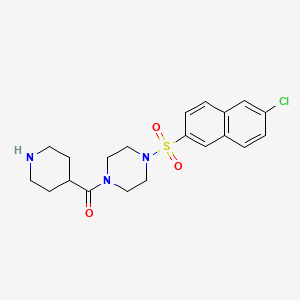
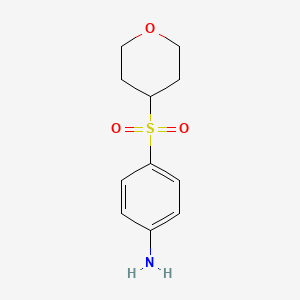
![4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B13993729.png)
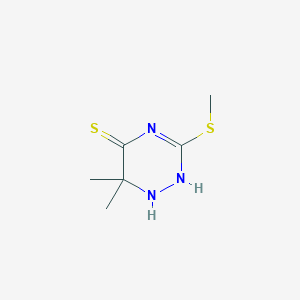
![Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13993737.png)
![4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B13993738.png)
![2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B13993743.png)

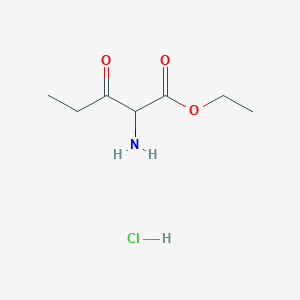
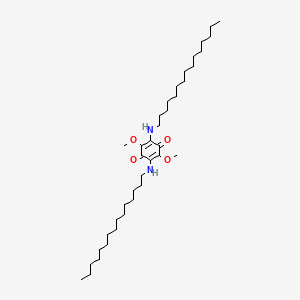

![4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide](/img/structure/B13993782.png)
